3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a furan ring and a benzoic acid group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then chlorinated to introduce the chloro group at the 5-position.
The next step involves the formation of the furan ring, which can be achieved through a cyclization reaction. The indole derivative is reacted with a suitable furan precursor under acidic or basic conditions to form the furan ring . Finally, the benzoic acid group is introduced through a Friedel-Crafts acylation reaction, where the furan-indole intermediate is reacted with benzoyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-oxo-1H-indole-3-carboxylic acid: Shares the indole and chloro groups but lacks the furan and benzoic acid moieties.
2-furylbenzoic acid: Contains the furan and benzoic acid groups but lacks the indole moiety.
5-chloro-2-oxo-1H-indole-3-ylidene derivatives: Similar structure but with different substituents on the indole ring.
Uniqueness
The uniqueness of 3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid lies in its combination of the indole, furan, and benzoic acid moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12ClNO4 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
3-[5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H12ClNO4/c21-13-4-6-17-15(9-13)16(19(23)22-17)10-14-5-7-18(26-14)11-2-1-3-12(8-11)20(24)25/h1-10H,(H,22,23)(H,24,25) |
InChI Key |
GSVOZLMGXZDHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C4=C(C=CC(=C4)Cl)NC3=O |
Origin of Product |
United States |
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